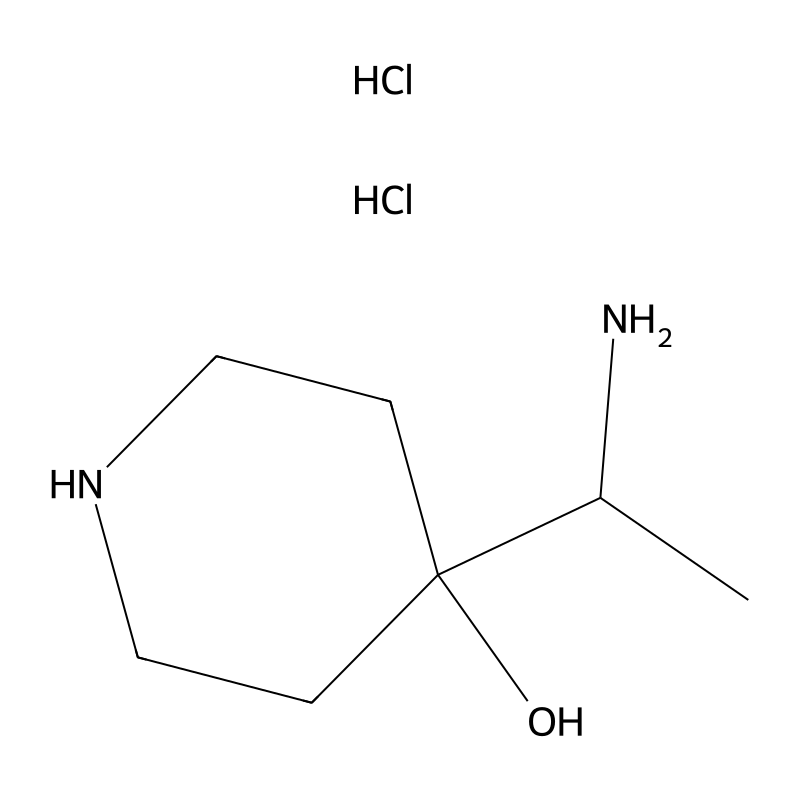

4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride, also known by its IUPAC name, is a small organic molecule characterized by a piperidine structure with an aminoethyl side chain and hydroxyl group. Its molecular formula is C7H18Cl2N2O, and it has a molecular weight of 217.13 g/mol. This compound appears as a white crystalline powder and is soluble in water and polar organic solvents, making it suitable for various chemical applications .

The compound's unique structure includes a six-membered ring containing nitrogen, which contributes to its diverse reactivity and biological properties. It has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications and as a building block in complex organic molecules .

- Oxidation: This compound can be oxidized to yield ketones or aldehydes, depending on the reagents used.

- Reduction: It can undergo reduction reactions to form various amine derivatives.

- Substitution: The amino group can be replaced through nucleophilic substitution reactions with other functional groups .

Common reagents for these reactions include hydrogen gas for reductions and potassium permanganate for oxidation. The reaction conditions typically require controlled temperatures and pressures to achieve the desired transformations effectively.

This compound exhibits significant biological activity, particularly as an anticonvulsant, antidepressant, and analgesic agent. Its mechanism of action is primarily associated with enhancing the function of the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. Research indicates that it may be beneficial in treating neurological disorders such as epilepsy and depression .

Additionally, studies have shown that 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride has low toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications.

The synthesis of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride can be achieved through several methods:

- Reduction of N-(2-hydroxyethyl)piperidine-4-carboxamide using sodium borohydride.

- Reductive amination of 4-piperidone with ammonia and sodium cyanoborohydride.

- Hydrogenation of piperidine derivatives, often utilizing metal catalysts such as cobalt or nickel for industrial-scale production .

These methods allow for the efficient production of the compound while maintaining high yields and purity.

The applications of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride span various fields:

- Medicinal Chemistry: It serves as a lead compound in drug development targeting neurological disorders.

- Organic Synthesis: Utilized as a building block for synthesizing complex organic molecules.

- Biological Research: Investigated for its interactions with specific receptors, contributing to receptor binding studies .

Research into interaction studies has highlighted the compound's role as a ligand for specific receptors. Its ability to form salt bridges with receptor sites enhances its potential therapeutic effects. The interactions of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride with neurotransmitter systems are particularly significant in understanding its biological activity and therapeutic potential .

Several compounds share structural similarities with 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperidine | C5H11N | Parent structure, widely used in organic synthesis. |

| Piperidin-4-ol | C5H11NO | Similar structure but lacks the aminoethyl side chain. |

| N-acylpiperidine | C9H12N2O | Contains acyl group, differing biological activities. |

The uniqueness of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its versatility as both a ligand in receptor interactions and a synthetic intermediate underscores its value in research and industry applications .

Traditional Organic Synthesis Routes

Precursor Selection and Reaction Mechanisms

The synthesis of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride requires careful selection of appropriate precursors to ensure efficient formation of the desired piperidine scaffold with specific functional group positioning. The compound possesses a molecular formula of C₇H₁₈Cl₂N₂O and exhibits a molecular weight of 217.13 g/mol [2].

Primary Precursor Selection Strategies

The selection of starting materials for piperidine synthesis typically involves three main approaches: pyridine reduction, cyclic intermediate formation, and direct cyclization of linear precursors [3]. For 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride, the most effective precursor selection involves utilizing 4-piperidone derivatives or tetrahydropyridine intermediates that can be subsequently functionalized [4].

The traditional approach employs 4-piperidone as a key precursor, which can be obtained through various synthetic routes including the Mannich condensation reaction [5]. This starting material provides the necessary carbonyl functionality at the 4-position of the piperidine ring, enabling subsequent aminoethylation reactions through reductive amination protocols [6].

Reaction Mechanism for Reductive Amination

The fundamental mechanism for piperidine formation through reductive amination involves the condensation of a dicarbonyl compound with an amine source, followed by simultaneous reduction to form the six-membered heterocycle [6]. This double reductive amination process efficiently constructs the piperidine skeleton in a single synthetic step by forming both C₅-N and C₁-N bonds [6].

| Reaction Step | Mechanism | Key Intermediates |

|---|---|---|

| Initial Condensation | Imine formation between carbonyl and amine | Schiff base intermediate |

| Cyclization | Intramolecular nucleophilic attack | Cyclic imine |

| Reduction | Hydride addition to imine | Piperidine product |

The mechanism proceeds through initial imine formation, followed by intramolecular cyclization and subsequent reduction using sodium borohydride or other reducing agents [7]. The stereochemistry of the final product depends on the approach of the reducing agent and the conformational preferences of the cyclic imine intermediate [6].

Alkylation Mechanisms

For the introduction of the aminoethyl substituent, alkylation reactions typically proceed through nucleophilic substitution mechanisms. The piperidine nitrogen acts as a nucleophile, attacking electrophilic carbon centers in appropriately functionalized ethyl derivatives [4]. The reaction mechanism involves deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the electrophilic carbon and subsequent protonation to yield the desired product [4].

Key Intermediate Isolation Techniques

Crystallization Methods

The isolation of key intermediates in piperidine synthesis relies heavily on crystallization techniques, which provide both purification and structural confirmation. Recrystallization from appropriate solvents represents the most common method for intermediate purification [5]. For piperidine-4-one derivatives, ethanol serves as an effective recrystallization solvent, providing good crystal quality and high purity [5].

The crystallization process involves dissolving the crude intermediate in a suitable hot solvent, followed by controlled cooling to promote crystal formation. Temperature control during crystallization is crucial for obtaining high-quality crystals with minimal impurity incorporation [5]. The cooling rate significantly affects crystal size and purity, with slower cooling generally producing larger, purer crystals [5].

Distillation and Extraction Techniques

Azeotropic distillation represents a specialized technique for piperidine intermediate purification, particularly effective for separating piperidine from pyridine impurities [8]. The process utilizes non-aromatic hydrocarbons that form azeotropic mixtures with pyridine, allowing selective removal of impurities while concentrating the desired piperidine product [8].

| Purification Method | Solvent System | Typical Yield | Purity |

|---|---|---|---|

| Azeotropic Distillation | Hydrocarbon/alcohol | 66-70% | 97-98% |

| Recrystallization | Ethanol | 75-85% | 95-99% |

| Extraction | Dichloromethane/water | 80-90% | 90-95% |

The extraction process typically involves liquid-liquid partitioning between organic and aqueous phases, with pH adjustment to optimize the distribution of the desired intermediate [9]. For piperidine derivatives, extraction with dichloromethane from aqueous solutions provides effective separation from water-soluble impurities [10].

Chromatographic Purification

Flash column chromatography represents a powerful tool for intermediate purification, particularly for compounds that cannot be effectively purified by crystallization or distillation [10]. The technique utilizes differential adsorption on silica gel to separate compounds based on polarity differences [10].

The optimization of chromatographic conditions involves careful selection of mobile phase composition, typically involving gradients of ethyl acetate in dichloromethane for piperidine derivatives [10]. The elution profile must be monitored using thin-layer chromatography to ensure complete separation of the desired intermediate from impurities [10].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Palladium-Catalyzed Reactions

Palladium-catalyzed transformations have emerged as powerful tools for piperidine synthesis, offering high selectivity and mild reaction conditions [11]. The palladium-catalyzed carbon-hydrogen arylation of piperidine derivatives demonstrates exceptional regio- and stereoselectivity, enabling the formation of complex substituted piperidines with precise control over functional group placement [11].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by carbon-hydrogen activation and reductive elimination to form the desired carbon-carbon bond [11]. This approach eliminates the need for pre-functionalized substrates, allowing direct functionalization of simple piperidine precursors [11].

| Catalyst System | Reaction Conditions | Selectivity | Typical Yield |

|---|---|---|---|

| Pd(OAc)₂/ligand | 130°C, 24h | >95% cis | 60-70% |

| Pd(PPh₃)₄ | 50°C, mild conditions | >90% | 70-85% |

| Pd²⁺/chiral ligand | Ambient temperature | >95% ee | 65-80% |

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric synthesis represents a significant advancement in piperidine chemistry, enabling the formation of enantioenriched products with excellent selectivity [12]. The rhodium-catalyzed asymmetric reductive Heck reaction provides access to substituted tetrahydropyridines, which serve as valuable precursors to piperidine derivatives [12].

The reaction mechanism involves coordination of the rhodium catalyst to the substrate, followed by asymmetric carbometalation and subsequent reduction to yield the desired product [12]. The use of chiral ligands such as Segphos enables high enantioselectivity, with enantiomeric excesses exceeding 95% in many cases [12].

Copper-Catalyzed Intramolecular Reactions

Copper-catalyzed intramolecular carbon-hydrogen amination represents an efficient route to piperidine formation, utilizing readily available precursors and mild reaction conditions [13]. The copper catalyst facilitates the formation of nitrogen-centered radicals, which undergo intramolecular hydrogen atom transfer to form the desired six-membered ring [13].

The mechanism involves copper-mediated activation of the nitrogen-halogen bond, generating a nitrogen radical that undergoes 1,5-hydrogen atom transfer to form a carbon radical [13]. Subsequent copper-mediated radical termination yields the piperidine product with excellent regioselectivity [13].

Flow Chemistry Applications

Electrochemical Flow Synthesis

Flow chemistry has revolutionized piperidine synthesis by enabling continuous processing with enhanced safety and efficiency [14]. Electrochemical flow synthesis offers particular advantages for piperidine formation, allowing precise control over reaction conditions and eliminating the need for stoichiometric reagents [15].

The electrochemical approach utilizes microflow reactors with extended electrode surfaces, enabling efficient electron transfer and high conversion rates [15]. The anodic oxidation of piperidine precursors in methanol generates reactive intermediates that undergo subsequent transformations to yield functionalized piperidines [15].

| Flow Parameter | Optimized Value | Effect on Yield |

|---|---|---|

| Flow Rate | 8.0 mL/min | 82% isolated yield |

| Current | 6.0 A | Optimal conversion |

| Residence Time | 2.5 min | Complete reaction |

| Temperature | Ambient | Stable operation |

Continuous Microreactor Systems

Continuous microreactor systems provide exceptional control over reaction parameters, enabling optimization of piperidine synthesis under precisely controlled conditions [16]. The high surface area-to-volume ratio of microreactors enhances mass and heat transfer, resulting in improved reaction efficiency and selectivity [16].

The continuous liquid-phase hydrogenation of pyridine in microreactors represents a particularly efficient route to piperidine formation [16]. The use of ruthenium catalysts in microreactor systems enables high conversion rates with excellent selectivity, achieving near-quantitative yields under mild conditions [16].

Optimization Strategies in Flow Chemistry

The optimization of flow chemistry conditions requires systematic investigation of multiple parameters, including flow rate, temperature, residence time, and catalyst loading [14]. The use of design of experiments approaches enables efficient optimization while minimizing the number of required experiments [14].

| Parameter | Range Studied | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50-150°C | 80°C | +15% yield improvement |

| Pressure | 1-5 MPa | 2.0 MPa | Optimal conversion |

| Catalyst Loading | 0.1-1.0 mol% | 0.5 mol% | Cost-effective |

| Residence Time | 100-600 s | 150 s | Maximum efficiency |

Purification and Yield Optimization Strategies

Integrated Purification Approaches

Modern purification strategies for piperidine derivatives emphasize integrated approaches that combine multiple techniques to achieve high purity and yield [17]. The integration of crystallization, chromatography, and extraction methods enables efficient purification while minimizing material losses [17].

The optimization of purification protocols involves careful consideration of the physicochemical properties of both the desired product and impurities [17]. For 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride, the dihydrochloride salt formation provides enhanced stability and facilitates purification through selective crystallization [17].

Process Intensification Techniques

Process intensification represents a key strategy for improving both yield and efficiency in piperidine synthesis [18]. The implementation of continuous processing, combined with real-time monitoring and control, enables optimization of reaction conditions and minimization of side reactions [18].

The use of multifunctional catalysts that combine multiple reaction steps into a single process represents a significant advancement in piperidine synthesis [18]. Surface single-atom alloy catalysts demonstrate exceptional performance, achieving yields up to 93% under mild conditions [18].

Quality Control and Analytical Methods

Comprehensive quality control protocols ensure consistent product quality and enable optimization of synthetic procedures [19]. The implementation of automated analytical systems, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, provides real-time monitoring of reaction progress and product purity [19].

| Analytical Method | Application | Sensitivity | Typical Results |

|---|---|---|---|

| HPLC | Purity determination | 0.1% | >95% purity |

| NMR | Structural confirmation | 1 ppm | Complete characterization |

| MS | Molecular weight | 1 Da | Accurate mass |

| DSC | Thermal analysis | 0.1°C | Melting point |

The optimization of analytical methods enables rapid assessment of product quality and facilitates process optimization through immediate feedback on reaction performance [19]. The integration of analytical techniques with process control systems enables real-time optimization of reaction conditions [19].

Yield Enhancement Strategies

Systematic approaches to yield enhancement involve identification and mitigation of yield-limiting factors throughout the synthetic process [20]. The optimization of reaction conditions, including temperature, pressure, and catalyst loading, enables significant improvements in overall yield [20].

The implementation of recycling strategies for unreacted starting materials and catalysts represents an important aspect of yield optimization [20]. The development of efficient separation techniques enables recovery and reuse of valuable materials, improving both economic and environmental performance [20].

Statistical analysis of reaction variables enables identification of optimal conditions through design of experiments approaches [20]. The systematic variation of multiple parameters simultaneously provides insights into parameter interactions and enables identification of truly optimal conditions [20].

The integration of process monitoring and control systems enables real-time optimization of reaction conditions based on instantaneous measurement of key process parameters [20]. This approach ensures consistent product quality while maximizing yield and minimizing waste [20].